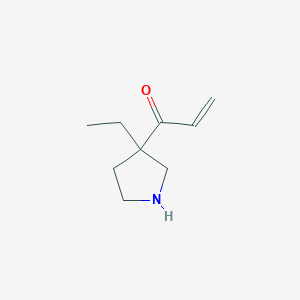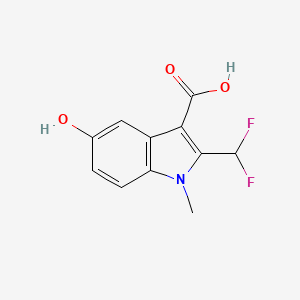
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts in stoichiometric and catalytic modes has been reported to streamline the synthesis of difluoromethylated compounds .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
科学研究应用
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated indoles and related heterocycles, such as:
- 2-(Trifluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-benzimidazole-3-carboxylic acid .
Uniqueness
The uniqueness of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of both the difluoromethyl and hydroxyl groups enhances its potential as a versatile building block in organic synthesis and drug discovery .
属性
分子式 |
C11H9F2NO3 |
|---|---|
分子量 |
241.19 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-7-3-2-5(15)4-6(7)8(11(16)17)9(14)10(12)13/h2-4,10,15H,1H3,(H,16,17) |
InChI 键 |
YGEMSVPMGDSVTA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
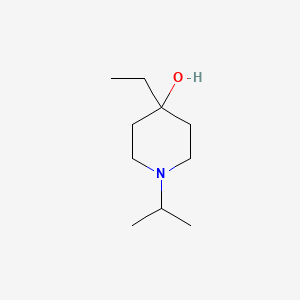
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
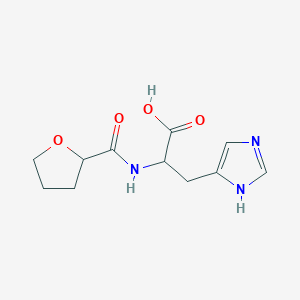

![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
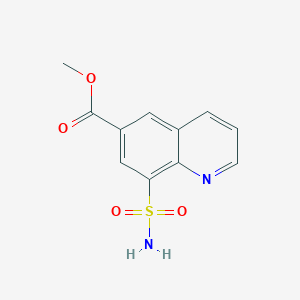
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
